N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide
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Overview
Description
N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide is a complex organic compound with a unique structure that combines a tetrahydronaphthobenzofuran core with a thiophene-2-sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonyl chlorides, thiophenes, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonamide groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide
- N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide
Uniqueness
N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide is unique due to its specific combination of a tetrahydronaphthobenzofuran core and a thiophene-2-sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S2/c22-26(23,19-10-5-11-25-19)21-17-12-16-14-7-3-4-9-18(14)24-20(16)15-8-2-1-6-13(15)17/h1-2,5-6,8,10-12,21H,3-4,7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPCCYABVFBQJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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